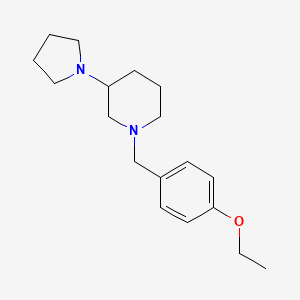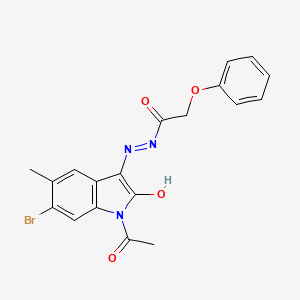
1-(4-ethoxybenzyl)-3-(1-pyrrolidinyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethoxybenzyl)-3-(1-pyrrolidinyl)piperidine, also known as EBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. EBP is a piperidine derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of novel drugs.
作用机制
The exact mechanism of action of 1-(4-ethoxybenzyl)-3-(1-pyrrolidinyl)piperidine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This compound has been shown to increase the activity of the sigma-1 receptor, leading to the modulation of various cellular pathways. This modulation can result in the regulation of ion channels, neurotransmitter release, and cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can enhance the release of acetylcholine, a neurotransmitter that is involved in learning and memory. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
实验室实验的优点和局限性
One of the advantages of using 1-(4-ethoxybenzyl)-3-(1-pyrrolidinyl)piperidine in lab experiments is its high affinity for the sigma-1 receptor, which allows for the modulation of various cellular pathways. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of 1-(4-ethoxybenzyl)-3-(1-pyrrolidinyl)piperidine. One area of research is the development of this compound derivatives that exhibit improved solubility and pharmacological properties. Another area of research is the investigation of this compound's potential therapeutic applications in neurological disorders, such as Alzheimer's disease and depression. Additionally, the role of the sigma-1 receptor in cancer biology is an emerging area of research, and this compound may have potential applications in this field as well.
Conclusion
In conclusion, this compound, or this compound, is a promising chemical compound that has been extensively studied for its potential therapeutic applications. This compound exhibits a unique pharmacological profile, making it a promising candidate for the development of novel drugs. The synthesis of this compound involves a multi-step process, and its mechanism of action is believed to involve the modulation of the sigma-1 receptor. This compound has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several potential future directions for the study of this compound have been identified, highlighting the importance of continued research in this field.
合成方法
The synthesis of 1-(4-ethoxybenzyl)-3-(1-pyrrolidinyl)piperidine involves a multi-step process that starts with the reaction of 4-ethoxybenzyl chloride with piperidine, followed by the addition of lithium aluminum hydride to reduce the resulting imine. The final step involves the N-alkylation of the piperidine ring with 1-bromo-3-chloropropane. The purity and yield of this compound can be improved by using column chromatography.
科学研究应用
1-(4-ethoxybenzyl)-3-(1-pyrrolidinyl)piperidine has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in regulating cellular signaling, ion channels, and neurotransmitter release. The sigma-1 receptor is also implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-3-pyrrolidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-2-21-18-9-7-16(8-10-18)14-19-11-5-6-17(15-19)20-12-3-4-13-20/h7-10,17H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUUYBBJVKYPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCCC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline](/img/structure/B6103999.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B6104002.png)
![4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B6104007.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6104015.png)
![3-ethyl-4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperazinone](/img/structure/B6104020.png)
![N-[1-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6104032.png)
![methyl 2-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6104038.png)
![2-[4-(3-ethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6104042.png)
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6104046.png)
![N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6104051.png)
![N-[(5-chloro-2-thienyl)methyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6104059.png)
![N-(2-methoxyphenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6104070.png)
![2-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B6104094.png)
